molecular formula C25H27ClFN3O2 B10792452 8-chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}chromane-5-carboxamide

8-chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}chromane-5-carboxamide

Cat. No.: B10792452
M. Wt: 455.9 g/mol
InChI Key: NFGYCDMEQBZTMS-UHFFFAOYSA-N
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Description

8-Chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-chromane-5-carboxamide is a complex organic compound that features a chromane core, an indole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-chromane-5-carboxamide typically involves multiple steps, including the formation of the chromane core, the introduction of the indole moiety, and the final coupling to form the carboxamide group. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-chromane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and chromane moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

8-Chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-chromane-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-chromane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of specific kinases or other signaling molecules involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-Chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-chromane-5-carboxamide lies in its combination of the chromane and indole moieties, along with the specific functional groups that confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and potential therapeutic applications that are not observed with simpler analogs.

Properties

Molecular Formula

C25H27ClFN3O2

Molecular Weight

455.9 g/mol

IUPAC Name

8-chloro-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C25H27ClFN3O2/c26-22-8-7-19(25(28)31)21-12-18(14-32-24(21)22)30(17-4-1-5-17)10-2-3-15-13-29-23-9-6-16(27)11-20(15)23/h6-9,11,13,17-18,29H,1-5,10,12,14H2,(H2,28,31)

InChI Key

NFGYCDMEQBZTMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N(CCCC2=CNC3=C2C=C(C=C3)F)C4CC5=C(C=CC(=C5OC4)Cl)C(=O)N

Origin of Product

United States

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